Product packaging for 2-(4-oxo-1(4H)-quinazolinyl)acetamide(Cat. No.:)

2-(4-oxo-1(4H)-quinazolinyl)acetamide

Cat. No.: B1170855
M. Wt: 203.201
InChI Key: AQWGFGYLAPYJQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Oxo-1(4H)-quinazolinyl)acetamide is a quinazolinone-based chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. The quinazolinone core is a privileged structure in drug discovery, known for conferring a wide range of biological activities. This acetamide-functionalized derivative serves as a key synthetic intermediate for the development of novel therapeutic agents. Researchers can utilize this compound to synthesize and explore more complex molecules with potential pharmacological properties. Quinazolinone derivatives have demonstrated considerable research value in various areas, including as antimicrobial agents against resistant strains , and as anticancer compounds, with some analogs showing activity in cell-based assays . Furthermore, the quinazolinone scaffold is found in molecules investigated for anti-inflammatory , antioxidant , and antitubercular activities, particularly as inhibitors of bacterial targets like Mycobacterium tuberculosis bd oxidase . The presence of the acetamide moiety at the quinazolinone nucleus is a critical feature, often enhancing biological potency and allowing for further molecular diversification . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3O2 B1170855 2-(4-oxo-1(4H)-quinazolinyl)acetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.201

IUPAC Name

2-(4-oxoquinazolin-1-yl)acetamide

InChI

InChI=1S/C10H9N3O2/c11-9(14)5-13-6-12-10(15)7-3-1-2-4-8(7)13/h1-4,6H,5H2,(H2,11,14)

InChI Key

AQWGFGYLAPYJQI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N=CN2CC(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies

General Synthetic Routes for Quinazoline (B50416) Acetamide (B32628) Core Structure

The synthesis of the quinazolinone ring is a well-established area of organic chemistry, with several reliable methods for its construction. These routes often begin with readily available starting materials like anthranilic acid or its derivatives. nih.govnih.gov

Condensation reactions are a cornerstone of quinazolinone synthesis. A widely employed method involves the reaction of anthranilic acids with amides, known as the Niementowski quinazoline synthesis, which typically requires high temperatures but can be accelerated using microwave irradiation. nih.gov Another common approach is the condensation of 2-aminobenzonitriles or 2-aminobenzamides with various reagents. For instance, the reaction of 2-aminobenzamides with aldehydes, catalyzed by p-toluenesulfonic acid, followed by oxidative dehydrogenation, yields 4(3H)-quinazolinones. organic-chemistry.org Similarly, 2-aminobenzophenones can be converted into 4-substituted quinazolines using thiourea (B124793) in dimethyl sulfoxide (B87167) (DMSO) under microwave conditions. nih.gov Three-component reactions, which combine reactants like aminobenzonitrile, ortho-esters, and amines in one pot, offer a straightforward and efficient route to the quinazoline core. nih.gov

A frequently used strategy involves the initial acylation of anthranilic acid with an acyl chloride, such as chloroacetyl chloride, followed by cyclization with a dehydrating agent like acetic anhydride (B1165640). nih.gov This forms a 1,3-benzoxazin-4-one intermediate, which can then react with an appropriate amine to yield the desired 4(3H)-quinazolinone derivative. nih.gov

The introduction of the acetamide moiety at the N-1 position is a critical step in forming the target compound. This is typically achieved after the formation of the quinazolinone ring. However, many synthetic strategies focus on derivatization at the N-3 position. For example, 3-amino-quinazolinone derivatives can be reacted with chloroacetyl chloride to form 2-chloro-N-(4-oxo-2-quinazolin-3(4H)-yl)acetamide intermediates. nih.gov This acetamide linkage then serves as a handle for further derivatization. Similarly, piperazine-linked quinazolinones can be functionalized with a substituted phenylamino (B1219803) acetyl group, creating an extended amide structure. ijpras.com

The synthesis of N-substituted quinazolin-2,4(1H,3H)-diones often involves the reaction of isatoic anhydride with amines or isocyanates, or the condensation of 2-halobenzoates with monoalkylureas. researchgate.net These methods highlight the versatility of amide bond formation in building complex quinazoline systems.

The synthesis of complex 2-(4-oxo-1(4H)-quinazolinyl)acetamide derivatives often necessitates multi-step procedures. A typical sequence might start with the synthesis of the quinazolinone core from anthranilic acid. For instance, 3-aminoquinazoline-4-(3H)-one derivatives can be synthesized in three steps starting from anthranilic acid. nih.gov These intermediates are then reacted with chloroacetyl chloride to introduce the acetamide side chain. nih.gov This activated intermediate can then be coupled with other molecules, such as thiols, to create more complex hybrids in a subsequent step. nih.gov Another multi-step approach involves the condensation of anthranilic acid with chloroacyl chloride, followed by dehydration to form a benzoxazinone (B8607429) intermediate, which is then reacted with an amine to produce fused quinazolinones. nih.gov

Table 1: Overview of General Synthetic Strategies for Quinazolinone Core

Starting Material Key Reagent(s) Intermediate/Product Reference(s)
Anthranilic Acid Acyl Chlorides, Acetic Anhydride, Amines 4(3H)-Quinazolinone Derivatives nih.gov
2-Aminobenzamides Aldehydes, p-Toluenesulfonic Acid 4(3H)-Quinazolinones organic-chemistry.org
2-Aminobenzonitriles Ortho-esters, Amines (MCR) 4-Aminoquinazolines nih.gov
2-Aminobenzophenones Thiourea, DMSO (MW) 4-Substituted Quinazolines nih.gov
Isatoic Anhydride Amines or Isocyanates Quinazolin-2,4(1H,3H)-diones researchgate.net

Targeted Structural Modifications and Derivatization Approaches

Derivatization of the this compound scaffold is crucial for tuning its chemical properties. Modifications commonly involve introducing various heterocyclic systems or altering substituents on the quinazoline ring itself.

The conjugation of the quinazolinone core with other heterocyclic rings is a prominent strategy to create hybrid molecules.

Piperazine (B1678402) : Piperazine moieties are frequently introduced, often by reacting a 4-chloroquinazoline (B184009) intermediate with a substituted piperazine. researchgate.netnih.gov This approach has been used to synthesize series of quinazoline derivatives containing piperazine analogs. ijpras.comresearchgate.net A one-pot condensation reaction using ammonia (B1221849) as an in-situ amine source has also been developed to create piperazine-linked quinazoline libraries. researchgate.net

Thiophene (B33073) : Thiophene rings can be incorporated to create thieno[2,3-d]pyrimidinone analogs of quinazoline alkaloids. jcgtm.org Novel derivatives have been synthesized by linking the quinazolinone ring system with various substituted thiophene scaffolds. nih.gov

Triazole : The 1,2,3-triazole ring is often introduced via copper-catalyzed "click chemistry". sci-hub.se This involves reacting a propargylated quinazolinone with an aryl azide. sci-hub.se Another method involves a one-pot tandem click reaction followed by a cross-dehydrogenative coupling to create fused triazole-piperazine-quinazolinone systems. acs.org Hybrid structures linking triazoles to the N-3 position of the quinazolinone have also been reported. nih.gov

Imidazole (B134444) : Imidazole-bearing quinolines have been synthesized via one-pot, three-component reactions using reagents like benzil, ammonium (B1175870) acetate, and a quinoline (B57606) carbaldehyde, catalyzed by ceric ammonium nitrate. rjlbpcs.com Fused imidazolone (B8795221) quinazolinone derivatives have also been prepared and characterized. researchgate.net

Oxadiazole : The 1,3,4-oxadiazole (B1194373) ring can be synthesized by cyclizing N,N'-diacylhydrazine precursors with reagents like thionyl chloride (SOCl₂). nih.gov Hybrids are created by reacting a quinazolinone benzohydrazide (B10538) with aromatic acids in the presence of phosphoryl chloride (POCl₃) or with carbon disulphide (CS₂). ijpsr.com Palladium-catalyzed Suzuki cross-coupling reactions have also been employed to link a 1,3,4-oxadiazole moiety to the C-6 position of the quinazoline ring via a phenylene linker. nih.gov More recent work involves coupling quinazolinone intermediates with 3-aryl-5-(chloromethyl)-1,2,4-oxadiazole derivatives. frontiersin.orgnih.gov

Table 2: Methods for Introducing Heterocyclic Moieties

Heterocycle Synthetic Approach Key Reagents/Catalysts Reference(s)
Piperazine Nucleophilic substitution 4-Chloroquinazoline, Substituted piperazine researchgate.net, nih.gov
Thiophene Ring annulation Thiophene-based starting materials jcgtm.org, nih.gov
Triazole Click Chemistry (CuAAC) Propargylated quinazolinone, Aryl azides, Copper catalyst acs.org, sci-hub.se
Imidazole Multi-component reaction Benzil, Ammonium acetate, Ceric ammonium nitrate rjlbpcs.com
Oxadiazole Cyclization of hydrazides Quinazolinone benzohydrazide, POCl₃ or CS₂ ijpsr.com
Oxadiazole Suzuki Cross-Coupling Bromo-quinazolines, Oxadiazole boronic esters, Palladium catalyst nih.gov

The reactivity of the quinazoline ring allows for selective functionalization at several positions. The benzene (B151609) portion is generally more susceptible to electrophilic substitution than the pyrimidine (B1678525) ring, with the order of reactivity being 8 > 6 > 5 > 7. wikipedia.org Conversely, for nucleophilic substitution, the C-2 and C-4 positions on the pyrimidine ring are reactive sites. wikipedia.org

C-2 Position : Modification at the C-2 position can be challenging due to the higher reactivity of the C-4 position. nih.gov However, using 2-chloroquinazolines where the C-4 position is blocked allows for selective C-2 modification. nih.gov Cyclization reactions of substituted anilines are also frequently used to synthesize C-2 substituted quinazolines. nih.govorganic-chemistry.org A method involving the bromination of a 2-methyl group followed by substitution with heterocyclic derivatives like imidazole or triazole has been reported. mdpi.com

N-3 Position : The N-3 position is a common site for derivatization. 3-Substituted quinazolin-4(3H)-ones can be prepared by reacting a 1,3-benzoxazin-4-one intermediate with various primary amines. nih.gov The reaction of isatoic anhydride with amines or isocyanates is another route to N-3 substituted quinazoline-2,4-diones. researchgate.net The introduction of substituted aromatic rings at this position is a key feature in many derivatives. nih.gov

C-6 and C-8 Positions : Halogenation at the C-6 and C-8 positions, for example with iodine, is a known modification strategy. nih.gov The synthesis of 6-substituted quinazolines can be achieved by derivatizing 2-aminobenzylamine, followed by the construction of the heterocyclic ring. researchgate.net The Buchwald-Hartwig method has been used to synthesize 6-substituted quinazoline-4-thiones starting from 6-bromo-quinazolin-4-one derivatives. axborotnoma.uz Computational studies have suggested that an 8-Cl substitution can be a favorable modification. researchgate.net

Formation of Hydrazide and Schiff Base Derivatives

A common and fruitful derivatization pathway for this compound involves its conversion to the corresponding hydrazide, which then serves as a versatile precursor for the synthesis of Schiff bases.

The initial step is the synthesis of 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide. This is typically achieved by reacting the parent ethyl ester, ethyl 2-(4-oxoquinazolin-3-(4H)-yl)acetate, with hydrazine (B178648) monohydrate in an alcoholic solvent, such as ethanol. The reaction proceeds via nucleophilic acyl substitution, where the hydrazine displaces the ethoxy group of the ester to form the hydrazide. nih.gov

Once the 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide is obtained, it can be readily converted into a wide array of Schiff bases. This is accomplished through the condensation reaction of the hydrazide with various substituted aromatic or heteroaromatic aldehydes. nih.govresearchgate.netekb.eg The reaction involves the nucleophilic attack of the terminal amino group of the hydrazide on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic azomethine (-N=CH-) linkage of the Schiff base. ekb.eg The choice of aldehyde dictates the substitution pattern on the resulting Schiff base, allowing for the introduction of diverse functionalities. nih.gov

Table 1: Synthesis of Schiff Base Derivatives from 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide
Reactant 1Reactant 2 (Aldehyde)ProductReaction ConditionsYield (%)Reference
2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide4-Hydroxybenzaldehyde(E)-N'-(4-Hydroxybenzylidene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazideEthanol, reflux43 nih.gov
2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide4-Methoxybenzaldehyde(E)-N'-(4-Methoxybenzylidene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazideEthanol, reflux41 nih.gov
2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide2-Hydroxy-4-methoxybenzaldehyde(E)-N'-(2-Hydroxy-4-methoxybenzylidene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazideEthanol, reflux30 nih.gov
2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide3-Hydroxy-4-methoxybenzaldehyde(E)-N'-(3-Hydroxy-4-methoxybenzylidene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazideEthanol, reflux31 nih.gov

Alkylation and Arylation Strategies

Alkylation and arylation reactions on the this compound scaffold primarily target the nitrogen atoms of the quinazolinone ring, offering another avenue for structural diversification.

Alkylation: The N-alkylation of the quinazolinone ring can be achieved using various alkylating agents. For instance, the treatment of a related compound, 2-mercaptoquinazolin-4(3H)-one, with organohalogen compounds in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) leads to S-alkylation, and in some cases, subsequent N-alkylation. researchgate.net While this example involves a different substituent at the 2-position, the principle of N-alkylation of the quinazolinone nitrogen remains relevant. The reaction of the sodium salt of a quinazolinone with methyl bromoacetate (B1195939) has also been shown to result in N(3)-alkylation. researchgate.net

Arylation: N-arylation of the quinazolinone nucleus is a powerful tool for introducing aromatic moieties. Palladium-catalyzed cross-coupling reactions are commonly employed for this purpose. For example, the arylation of quinazolin-4-ones with arylboronic acids can be achieved using a palladium catalyst and a suitable base. organic-chemistry.org Another approach involves the copper-catalyzed intramolecular N-arylation of a quinazolinone nucleus, which has been successfully used in the total synthesis of natural products. acs.org Amidine N-arylation has also been reported as a viable method for the synthesis of quinazolin-4(3H)-ones. nih.gov These strategies highlight the potential for introducing aryl groups at the N1 or N3 positions of the quinazolinone core of this compound.

Optimization of Synthetic Yields and Purity

The efficiency of synthesizing this compound and its derivatives is crucial for practical applications. Optimization of reaction conditions plays a significant role in maximizing yields and ensuring high purity.

Several factors can be fine-tuned to improve the outcome of quinazolinone synthesis. These include the choice of catalyst, solvent, reaction temperature, and reaction time. For instance, in the synthesis of 4-methylquinazoline, the use of a Lewis acid catalyst like BF₃-Et₂O, along with optimization of the substrate ratio, temperature, and time, led to a significant increase in yield to 86%. journalirjpac.com

In multi-step syntheses, a one-pot procedure can be advantageous to avoid the isolation of intermediates, which can sometimes be unstable. For example, in a one-pot synthesis of quinazolinones, the addition of molecular sieves was found to be necessary to prevent the hydrolysis of an intermediate benzoxazinone. researchgate.net The stoichiometry of reagents, such as the amount of N-methylimidazole (NMI) used as a catalyst, also requires careful optimization to achieve high yields without compromising the enantiomeric purity of the product. researchgate.net

Table 2: Factors Influencing Yield and Purity in Quinazolinone Synthesis
FactorObservation/Optimization StrategyReference
CatalystUse of Lewis acids (e.g., BF₃-Et₂O) can significantly improve yields. journalirjpac.com
Reaction ConditionsMicrowave irradiation can reduce reaction times and increase yields. derpharmachemica.com
Reagent StoichiometryCareful control of reagent amounts (e.g., catalysts) is crucial for both yield and purity. researchgate.net
Procedural ApproachOne-pot procedures can be beneficial for unstable intermediates. researchgate.net
AdditivesUse of molecular sieves can prevent unwanted side reactions like hydrolysis. researchgate.net

Analytical Techniques for Structural Elucidation (Non-Property Related)

The unambiguous determination of the chemical structure of this compound and its derivatives is essential. A combination of spectroscopic techniques is routinely employed for this purpose.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the molecule. For quinazolinone derivatives, characteristic absorption bands for the N-H, C=O (amide and quinazolinone), and C=N groups are of particular interest. nih.govresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for elucidating the detailed structure of these compounds.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts of the aromatic protons on the quinazolinone ring and any substituent groups, as well as the protons of the acetamide side chain, are key diagnostic features. nih.govnih.govnih.gov

¹³C NMR: Complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbons, the carbons of the aromatic rings, and the aliphatic carbons of the side chain are all important for structural confirmation. researchgate.netnih.govnih.gov Two-dimensional (2D) NMR techniques, such as HMBC, can further establish long-range correlations between protons and carbons. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further support the proposed structure. High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition of the molecule with high accuracy. organic-chemistry.orgnih.gov

The collective data from these analytical techniques provides a comprehensive and unambiguous structural characterization of this compound and its derivatives.

Pre Clinical Pharmacological Investigations and Biological Activity Spectrum

Assessment of Diverse Biological Activities in Research Models

The quinazolinone ring system is a foundational structure in medicinal chemistry, recognized for its broad range of pharmacological activities. researchgate.net Derivatives of 2-(4-oxo-1(4H)-quinazolinyl)acetamide have been synthesized and evaluated in various research models, demonstrating a wide array of biological effects. These include significant cytotoxic and antimicrobial properties. nih.govmdpi.comnih.govresearchgate.net The therapeutic potential of this chemical family is often enhanced by substitutions at different positions on the quinazoline (B50416) core, which can modulate the compound's activity and selectivity. nih.govnih.gov

Anticancer Research and Cytotoxic Evaluation

The quinazoline framework is a key component of several established anticancer drugs, such as gefitinib, which highlights the scaffold's importance in oncology research. nih.govnih.gov Consequently, numerous studies have investigated the cytotoxic potential of novel quinazolinone derivatives, including those with an acetamide (B32628) side chain. These compounds have been shown to inhibit the growth of a wide range of human cancer cell lines. nih.govnih.gov

Derivatives of this compound have been subjected to extensive in vitro screening against various human cancer cell lines. The antiproliferative activity is often evaluated by determining the concentration required to inhibit cell growth by 50% (GI50 or IC50).

In studies involving quinazoline-based acetamide compounds, significant cytotoxic effects have been observed. For instance, certain derivatives showed potent inhibitory effects against the MCF-7 breast cancer cell line, with GI50 values as low as 3.03 µM. researchgate.net However, these same compounds did not exhibit similar potency against the HCT116 colon cancer cell line, suggesting a degree of cancer cell line specificity. researchgate.net Other research has confirmed the cytotoxic activity of related quinazolinone derivatives against MCF-7 and HeLa cell lines, with most compounds showing activity at concentrations between 50 to 100 μM. nih.gov

A series of quinazolines bearing a triazole-acetamide moiety was evaluated against HCT116 (colon), MCF-7 (breast), and HepG2 (liver) cancer cell lines, with some compounds showing notable cytotoxic potential. researchgate.net Similarly, quinoline (B57606) derivatives, which share structural similarities, have demonstrated substantial apoptotic effects on HCT116 and LoVo human colon cancer cell lines. nih.govscispace.com

Table 1: In Vitro Cytotoxicity of Selected Quinazolinone Acetamide Derivatives

Compound/Derivative Cell Line Activity Metric Value (µM) Source
Quinazoline-based acetamide (4k) MCF-7 (Breast) GI50 3.03 ± 0.061 researchgate.net
Quinazoline-based acetamide (4i) MCF-7 (Breast) GI50 3.35 ± 0.101 researchgate.net
Quinazolinone-benzenesulfonamide (B) HCT-116 (Colon) IC50 Not specified nih.gov
Quinazolinone derivative (11g) MCF-7 (Breast) IC50 ~50 nih.gov
Quinazolinone derivative (11g) HeLa (Cervical) IC50 ~50 nih.gov

The anticancer activity of quinazolinone derivatives is often linked to their ability to halt cell cycle progression and induce programmed cell death (apoptosis). nih.gov Research into quinazolinone–benzenesulfonamide derivatives revealed antiproliferative properties and the induction of apoptosis in the HCT-116 cell line. nih.gov

Specific acetamide derivatives have been shown to cause cell cycle arrest. For example, two quinazoline sulfonamide compounds (4d and 4f) were found to arrest the cell cycle at the G1 phase in MCF-7 cells. nih.gov This interruption of the normal cell division process is a key mechanism for inhibiting tumor growth.

The induction of apoptosis is a critical endpoint for anticancer therapies. These compounds can trigger apoptosis through various molecular pathways. Studies have shown that quinazoline derivatives can upregulate pro-apoptotic genes (like Bax and caspases) and downregulate anti-apoptotic genes (like Bcl-2). nih.gov For instance, a quinoline derivative, CQAH, was found to induce the cleavage of caspase-3 and PARP, reduce the expression of anti-apoptotic proteins, and increase the expression of a pro-apoptotic protein in colon cancer cells. nih.gov This modulation of apoptosis-regulating proteins is consistent with the mechanisms of established quinazoline-based drugs like gefitinib. nih.gov

Antimicrobial Research (Antibacterial, Antifungal, Antitubercular)

The quinazolinone scaffold is also a promising platform for the development of new antimicrobial agents. nih.govbiomedpharmajournal.org Derivatives incorporating an acetamide linkage have been synthesized and evaluated for a range of antimicrobial activities, including antibacterial, antifungal, and antitubercular effects. researchgate.netresearchgate.netnih.gov While some studies report that certain N-(4-oxo-quinazolin-3(4H)-yl)-acetamide derivatives did not show significant antibacterial or antifungal activity, others have found remarkable effects, often dependent on the specific substitutions made to the core structure. researchgate.netresearchgate.net

The antibacterial potential of this compound derivatives has been tested against a panel of Gram-positive and Gram-negative bacteria. In one study, a series of (4-oxo-thiazolidinyl)sulfonamides bearing a quinazolin-4(3H)one moiety was evaluated. researchgate.net The results, measured as Minimum Inhibitory Concentration (MIC), indicated that some compounds possessed notable activity against Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative). researchgate.net

Another study of quinazolinone derivatives reported that one compound (A-1) had very good activity against S. aureus and good activity against E. coli and P. aeruginosa. biomedpharmajournal.org Another derivative (A-2) showed excellent activity against E. coli. biomedpharmajournal.org The presence of sulfonamide groups or other heterocyclic rings attached to the quinazolinone acetamide structure appears to be a key factor in determining the antibacterial efficacy. nih.gov

Table 2: In Vitro Antibacterial Activity of Selected Quinazolinone Derivatives (MIC, µg/mL)

Compound/Derivative S. aureus E. coli P. aeruginosa B. subtilis Source
Thiazolidinyl-quinazolinone (4j) 100 62.5 125 - researchgate.net
Thiazolidinyl-quinazolinone (4b) 100 250 500 - researchgate.net
Quinazolinone Derivative (A-1) Good Activity Good Activity Good Activity - biomedpharmajournal.org
Quinazolinone Derivative (A-2) - Excellent Activity - - biomedpharmajournal.org

The antifungal activity of this class of compounds has also been investigated, particularly against opportunistic Candida species, which are a significant cause of infections. frontiersin.orgresearchgate.net A series of synthesized 1-[2-(6-nitro-4-oxo-2-phenyl-4H-quinazolin-3-yl)-ethyl]-3-phenyl-urea compounds, which are structurally related to acetamides, showed good antifungal potency against Candida albicans. researchgate.net

In a study evaluating various quinazolinone derivatives, several compounds exhibited very good to excellent activity against C. albicans. biomedpharmajournal.org For example, compound A-6 was found to be excellent against C. albicans, while compound A-5 showed very good activity. biomedpharmajournal.org Similarly, the evaluation of thiazolidinyl-sulfonamides of quinazolin-4(3H)ones demonstrated that some compounds had remarkable antifungal activity against C. albicans. researchgate.net The resistance of strains like Candida glabrata to common antifungals makes the discovery of new active compounds particularly important. nih.govnih.gov

Table 3: In Vitro Antifungal Activity of Selected Quinazolinone Derivatives

Compound/Derivative Fungal Strain Activity Level Source
Quinazolinone Derivative (A-2) Candida albicans Very Good biomedpharmajournal.org
Quinazolinone Derivative (A-5) Candida albicans Very Good biomedpharmajournal.org
Quinazolinone Derivative (A-6) Candida albicans Excellent biomedpharmajournal.org
Nitro-quinazolinone urea (B33335) derivative Candida albicans Good Potency researchgate.net

Anticonvulsant Research

The quinazolinone scaffold is a well-established pharmacophore in the development of central nervous system active agents, including those with anticonvulsant properties. Derivatives of (4-oxo-quinazolinyl)acetamide have been a particular focus of this research, with investigations utilizing various animal models to determine their efficacy and potential mechanisms of action.

In Vivo Seizure Models (e.g., Pentylenetetrazole-induced seizures in mice)

A primary tool for assessing the anticonvulsant potential of novel compounds is the pentylenetetrazole (PTZ)-induced seizure model in rodents. nih.gov PTZ is a gamma-aminobutyric acid (GABA) type A (GABA-A) receptor antagonist. nih.gov Administration of PTZ induces seizures in a dose-dependent manner; a high dose can cause a single, severe seizure, while repeated administration of subconvulsive doses can lead to a "kindling" effect, where the animal's brain becomes progressively more susceptible to seizures. nih.govmdpi.com This model is valuable for screening potential anti-epileptic drugs because it mimics generalized tonic-clonic convulsions and can help identify compounds that enhance GABAergic neurotransmission, a key inhibitory pathway in the brain. nih.govnih.gov Researchers typically observe and score the severity of the seizures, record the latency (time to onset) of convulsions, and note the percentage of animals protected from seizures or death. mdpi.comresearchgate.net

Evaluation of Protective Effects

Multiple studies have demonstrated the protective effects of 2-(4-oxo-quinazolinyl)acetamide derivatives against chemically induced seizures. For instance, a study on N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide, a related quinazolinedione derivative, showed it had a pronounced anticonvulsant effect, significantly reducing the mortality of mice in seizures induced by pentylenetetrazole, picrotoxin, strychnine, and caffeine. nih.gov

In a study involving a series of 2,3-disubstituted quinazolin-4(3H)-one derivatives, several compounds exhibited significant anticonvulsant activity in the PTZ model. nih.gov Two compounds, in particular, provided 100% protection against PTZ-induced seizures. nih.gov The protective effects were also evidenced by an increase in the latency period before the first convulsion. nih.gov Similarly, research on new derivatives of 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide also reported weak to medium anticonvulsant effects in the PTZ-induced seizure model in mice. researchgate.net

Table 1: Anticonvulsant Activity of Selected Quinazolinone Derivatives in the PTZ Model

Compound Name Observation Reference
N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide Significantly reduced mortality in mice. nih.gov
2,3-disubstituted quinazolin-4(3H)-one derivative 7a (R¹ = p-CH₃-O-C₆H₄-) Provided 100% protection against seizures. nih.gov
2,3-disubstituted quinazolin-4(3H)-one derivative 8b (R¹ = p-CN-C₆H₄-) Provided 100% protection against seizures. nih.gov

Anti-inflammatory and Analgesic Research

The quinazoline core is also recognized for its role in compounds exhibiting anti-inflammatory and analgesic activities. mdpi.com Investigations into derivatives of 2-(4-oxo-quinazolinyl)acetamide have explored these properties using established pre-clinical models.

In Vivo Inflammation Models (e.g., Carrageenan-induced foot paw edema)

The carrageenan-induced paw edema model is a standard and widely used assay for evaluating acute anti-inflammatory activity. nih.govresearchgate.net Carrageenan, a seaweed-derived polysaccharide, when injected into the paw of a rodent, elicits a reproducible inflammatory response characterized by edema (swelling). nih.govnih.gov The inflammatory process is biphasic, involving the release of various inflammatory mediators like histamine, serotonin, bradykinin, and prostaglandins. nih.gov The effectiveness of a test compound is measured by its ability to reduce the volume of paw swelling compared to a control group, often with a known anti-inflammatory drug like diclofenac (B195802) or ibuprofen (B1674241) used as a positive control. mdpi.comresearchgate.net This model is particularly sensitive to inhibitors of cyclooxygenase (COX) enzymes, which are involved in prostaglandin (B15479496) synthesis. researchgate.net

Studies on certain quinazolinone derivatives have shown significant anti-inflammatory effects in this model. For example, new derivatives of quinazolinones demonstrated activity comparable to standard ibuprofen, with some compounds showing a 62.2–80.7% reduction in edema volume. mdpi.com

Analgesic Activity Assessment

Analgesic activity, or pain relief, is often assessed alongside anti-inflammatory effects. Common methods include thermal irritation tests (like the hot plate test) and chemical-induced writhing tests. biomedpharmajournal.org In the acetic acid-induced writhing test, an irritating chemical is injected into the abdominal cavity of a mouse, causing characteristic stretching and writhing movements. The analgesic effect of a test compound is quantified by the reduction in the number of these writhes.

Pharmacological studies on quinazoline-2,4-dione derivatives have confirmed their analgesic, as well as anti-inflammatory and antipyretic, activities. nih.gov Research on other acetamide derivatives has also identified compounds with concurrent anti-inflammatory and analgesic properties. nih.gov For instance, certain 3-naphtalene-substituted quinazolinone derivatives were tested for their anti-inflammatory activity and yielded significant inhibition of edema. mdpi.com

Enzyme Inhibition Studies

The quinazoline ring is a well-established scaffold for the development of protein kinase inhibitors, which are crucial in cancer therapy by targeting signal transduction pathways involved in cell proliferation and survival. wikipedia.org Several quinazoline-based drugs that function as kinase inhibitors have received FDA approval. wikipedia.org Derivatives of the 4(3H)-quinazolinone core have been designed and synthesized as potent inhibitors of key kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). wikipedia.orgclinicaltrials.gov

For example, a series of 2H- nih.govnih.govoxazino[2,3-f]quinazoline derivatives were evaluated as irreversible EGFR tyrosine kinase inhibitors (EGFR-TKIs). One compound, 4a , showed excellent inhibitory activity against EGFR kinase with an IC50 value of 12.36 nM and preferentially inhibited cancer cells with EGFR mutations. clinicaltrials.gov Other studies on 2-phenylquinazolin-4(3H)-one derivatives also reported potent VEGFR-2 inhibition, with some compounds showing IC50 values as low as 13 nM, which was superior to the reference drug sorafenib. wikipedia.org These findings confirm the utility of the quinazolinone acetamide backbone in designing potent inhibitors of kinases involved in oncogenesis.

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate pathway, essential for the synthesis of nucleic acids and amino acids. It is a validated target for antibacterial and anticancer therapies. Research has demonstrated that the quinazolinone scaffold can be effectively utilized to design DHFR inhibitors. mdpi.com

In one study, two series of quinazolinone derivatives were synthesized and evaluated for their ability to inhibit DHFR from both bacterial and human sources. One compound, 3e , was found to be a more potent inhibitor of Escherichia coli DHFR (EcDHFR) than the standard drug trimethoprim, with an IC50 of 0.158 µM. mdpi.com The same compound also inhibited human DHFR with an IC50 value of 0.527 µM and exhibited potent antiproliferative effects against a range of cancer cell lines, causing cell cycle arrest at the S phase and inducing apoptosis. mdpi.com

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Certain isoforms, particularly human carbonic anhydrase II (hCA-II), are associated with conditions like glaucoma. nih.govnih.gov A series of quinazolinone derivatives were synthesized and evaluated as inhibitors of both bovine (bCA-II) and human (hCA-II) carbonic anhydrase. nih.govnih.gov

The compounds displayed moderate to significant inhibition, with IC50 values against hCA-II ranging from 14.0 to 59.6 µM. nih.gov Kinetic studies of the most active inhibitor in this series, compound 4d , revealed it to be a competitive inhibitor of hCA-II with a Ki (inhibition constant) of 14.25 µM. nih.govnih.gov Further research into 4-anilinoquinazoline-based benzenesulfonamides produced even more potent inhibitors, with some compounds showing inhibitory activity in the single-digit nanomolar range against hCA I, II, IX, and XII isoforms. tandfonline.com These results highlight that the quinazolinone structure is a promising foundation for developing potent and potentially selective carbonic anhydrase inhibitors. nih.govtandfonline.com

Enzyme TargetCompound Series/ExampleInhibitory Activity (IC50 or Ki)Reference
EGFR KinaseCompound 4a (2H- nih.govnih.govoxazino[2,3-f]quinazoline)IC50 = 12.36 nM clinicaltrials.gov
VEGFR-2 KinaseCompound 33 (2-phenylquinazolin-4(3H)-one)IC50 = 13 nM wikipedia.org
E. coli DHFRCompound 3e (Quinazolinone derivative)IC50 = 0.158 µM mdpi.com
Human DHFRCompound 3e (Quinazolinone derivative)IC50 = 0.527 µM mdpi.com
Human Carbonic Anhydrase IICompound 4d (Quinazolinone derivative)Ki = 14.25 µM nih.govnih.gov

Other Investigated Biological Activities (e.g., Antiviral, Antioxidant)

Beyond their well-documented roles in specific therapeutic areas, derivatives of this compound have demonstrated a broad range of other biological activities, including antiviral and antioxidant effects.

Antiviral Activity:

Derivatives of the quinazolinone nucleus have been investigated for their potential to combat various viral infections. For instance, certain 4-oxo-4H-quinoline acylhydrazone derivatives, which share a structural resemblance to the quinazolinone core, have exhibited moderate to good in vivo antiviral activities against the Tobacco Mosaic Virus (TMV). mdpi.com Some of these compounds demonstrated higher curative, protective, and inactivating activities than the commercial antiviral drug ribavirin (B1680618) at the same concentration. mdpi.com The proposed mechanism for some of these derivatives involves hindering the self-assembly and growth of the virus. mdpi.com

Antioxidant Activity:

The quinazolinone scaffold is a recurring motif in compounds designed for their antioxidant properties. The antioxidant capacity of these compounds is often attributed to their ability to scavenge free radicals and chelate transition metals. Studies on various 2-substituted quinazolin-4(3H)-ones have shown that the presence and position of hydroxyl groups on a phenyl ring at the 2-position are crucial for potent radical scavenging activity. nih.govnih.gov For instance, dihydroxy-substituted quinazolinones have demonstrated significant antioxidant activity in DPPH, ABTS, and TEACCUPRAC assays. nih.govnih.gov The antioxidant potential of these compounds is believed to be beneficial in mitigating oxidative stress, which is implicated in numerous pathological conditions. nih.govnih.gov

Table 1: Other Investigated Biological Activities of Quinazolinone Derivatives

Biological Activity Compound/Derivative Type Key Findings Reference(s)
Antiviral 4-Oxo-4H-quinoline acylhydrazone derivatives Moderate to good in vivo activity against Tobacco Mosaic Virus (TMV), with some compounds outperforming ribavirin. mdpi.com
Antioxidant 2,3-disubstituted-quinazolin-4(1H)-ones Dihydroxy-substituted derivatives showed potent radical scavenging activity. nih.govnih.gov
Antioxidant Quinazolinone-derived Schiff's bases Exhibited notable antioxidant properties. nih.gov
Antitubercular (4-oxoquinazoline-3(4H)-yl)acetamide derivatives Two compounds, S-021-0601 and S-021-0607, inhibited a mutant of M. tuberculosis with MICs of 8 and 16 μM, respectively. nih.gov

| Vasopressin V1b Antagonist | 2-(4-Oxo-2-aryl-quinazolin-3(4H)-yl)acetamide derivatives | Identified compounds with low nanomolar affinity for the V(1b) receptor, suggesting potential in treating HPA dysfunction. | nih.gov |

In Vitro Pharmacological Evaluation Methodologies

A variety of in vitro assays are employed to screen and characterize the pharmacological activity of this compound and its analogs. These methods are crucial for determining the potency and mechanism of action at a cellular or molecular level before proceeding to more complex in vivo studies.

MTT Assay:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. nih.govabcam.comprotocols.ioresearchgate.net This assay is frequently utilized to evaluate the cytotoxic (anticancer) activity of quinazolinone derivatives against various cancer cell lines. nih.govnih.gov The principle of the assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product. abcam.comresearchgate.net The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance at a specific wavelength. nih.gov The results are often expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. nih.gov

Tube Dilution Technique:

The tube dilution method is a classic technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. This method involves preparing a series of tubes with decreasing concentrations of the test compound in a liquid growth medium. Each tube is then inoculated with a standardized suspension of the test microorganism. After an incubation period, the tubes are visually inspected for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Agar (B569324) Well Diffusion Method:

The agar well diffusion method is another common technique for assessing the antimicrobial activity of chemical compounds. nih.govresearchgate.net In this assay, an agar plate is uniformly inoculated with a suspension of the test microorganism. Wells are then punched into the agar, and a specific volume of the test compound solution is added to each well. nih.govmdpi.com The compound diffuses from the well into the surrounding agar, creating a concentration gradient. If the compound is active against the microorganism, a clear zone of inhibition will be observed around the well after incubation. The diameter of this zone is proportional to the antimicrobial activity of the compound. iiste.orgnih.gov

Table 2: Common In Vitro Pharmacological Evaluation Methodologies

Assay Purpose Principle Typical Endpoint Reference(s)
MTT Assay To assess cell viability and cytotoxicity Reduction of MTT by mitochondrial dehydrogenases in viable cells to a colored formazan product. IC50 value nih.govabcam.comprotocols.ioresearchgate.netnih.gov
Tube Dilution Technique To determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent Serial dilution of the compound in liquid media to find the lowest concentration that inhibits microbial growth. MIC value

| Agar Well Diffusion | To assess antimicrobial activity | Diffusion of the compound from a well through agar to inhibit microbial growth, creating a zone of inhibition. | Diameter of the zone of inhibition (mm) | nih.govresearchgate.netmdpi.comiiste.orgnih.gov |

In Vivo Pre-clinical Models and Efficacy Assessment (Animal Studies)

Following promising in vitro results, the efficacy of this compound derivatives is evaluated in in vivo pre-clinical animal models. These studies are essential for understanding the compound's behavior in a whole organism, including its pharmacokinetic profile and therapeutic efficacy in a disease context.

Cancer Xenograft Models:

To assess the in vivo anticancer activity of quinazolinone derivatives, human cancer cell lines are often implanted into immunocompromised mice, creating xenograft tumor models. mdpi.comnih.gov For instance, lung cancer xenografts using cell lines like NCI-H1975 have been used to evaluate the efficacy of novel quinazoline derivatives as EGFR/HER2 inhibitors. nih.gov The assessment of efficacy in these models typically involves monitoring tumor growth over time. nih.gov Key parameters measured include tumor volume and weight at the end of the study. nih.gov A significant reduction in tumor growth in treated animals compared to a control group indicates potential therapeutic efficacy.

Ehrlich Ascites Carcinoma (EAC) and Dalton's Ascites Lymphoma (DLA) Models:

The Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA) models in Swiss albino mice are also utilized to screen for the antitumor activity of novel compounds. nih.gov In the EAC model, the efficacy is often assessed by measuring the increase in the mean survival time of the drug-treated animals compared to the untreated control group. nih.gov For the DLA model, the antitumor potency can be evaluated by measuring the reduction in solid tumor volume and weight. nih.gov

Table 3: Examples of In Vivo Pre-clinical Models for Quinazolinone Derivatives

Animal Model Disease/Condition Efficacy Assessment Parameters Key Findings for Related Derivatives Reference(s)
NCI-H1975 Lung Cancer Xenograft in Mice Non-Small Cell Lung Cancer (NSCLC) Tumor volume, tumor weight, inhibition of tumor growth Certain quinazoline derivatives showed potent antitumor efficacy, comparable or better than existing drugs like afatinib (B358) and osimertinib. nih.gov
Ehrlich Ascites Carcinoma (EAC) in Mice Cancer Mean survival time, restoration of hematological parameters A quinazoline derivative enhanced the mean survival time of infected mice and restored hematological parameters towards normal. nih.gov

| Dalton's Ascites Lymphoma (DLA) in Mice | Cancer | Solid tumor volume, solid tumor weight, % inhibition of tumor weight | A quinazoline derivative significantly reduced tumor volume and weight in tumor-bearing mice. | nih.gov |

Structure Activity Relationship Sar Studies and Medicinal Chemistry Aspects

Elucidation of Key Structural Features for Biological Activity

The biological profile of 2-(4-oxo-1(4H)-quinazolinyl)acetamide derivatives is determined by the interplay of its core components: the quinazoline (B50416) nucleus, the acetamide (B32628) side chain, and any additional heterocyclic systems.

The quinazoline ring system, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is considered a "privileged structure" in medicinal chemistry. nih.gov This scaffold is prevalent in over 200 naturally occurring alkaloids and numerous synthetic compounds, demonstrating a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects. ujpronline.commdpi.comresearchgate.net

The quinazolin-4(3H)-one core provides a rigid, bicyclic framework that serves as a crucial anchor for positioning key functional groups in a specific spatial orientation to interact with biological targets. researchgate.net Its chemical nature, featuring an aromatic ring, two nitrogen atoms in the pyrimidine ring, and a carbonyl group, allows for various non-covalent interactions such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions with receptor sites. researchgate.net The versatility of the quinazoline skeleton allows it to be a building block for a multitude of derivatives with diverse therapeutic applications. mdpi.comresearchgate.net

The acetamide moiety attached to the quinazoline core is a critical determinant of biological activity. Acetamide and its N-substituted derivatives are known to possess a range of biological properties. nih.gov In the context of quinazolinone derivatives, the acetamide group often acts as a key hydrogen-bonding unit. For instance, in certain cyclooxygenase-II (COX-II) inhibitors, the nitrogen atom of the acetamide moiety is capable of forming hydrogen bonds with amino acid residues like Serine 353 and Tryptophan 387 in the enzyme's active site, which is a strong indicator of its contribution to the compound's anti-inflammatory effects. archivepp.com

Studies on novel 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamide derivatives have identified them as potent antagonists for the vasopressin V(1b) receptor, underscoring the significance of this structural combination. nih.gov Furthermore, the integration of an acetamide linker in quinazolinone-1,2,3-triazole conjugates has been shown to be critical for their potent α-glucosidase inhibitory activity. nih.gov The linkage provides the necessary spacing and flexibility for the molecule to adopt an optimal conformation for binding to the target enzyme.

Incorporating additional heterocyclic rings into the this compound scaffold can significantly modulate the compound's biological activity, potency, and target selectivity.

Thiophene (B33073): The introduction of a thiophene ring, particularly at the C-2 position of the quinazolinone core, has been shown to yield compounds with notable antimicrobial activity. For example, 6-iodo-2-thienylquinazolin-4(3H)-one and its fused heterocyclic analogs have demonstrated broad-spectrum antimicrobial effects. nih.gov

Piperazine (B1678402): Derivatives of 2-(piperazin-1-yl)quinazolin-4(3H)-one have been investigated for their activity against Toxoplasma gondii. SAR studies revealed that the substituent at the N-3 position of the quinazolinone ring is important for this activity. acs.org

Thiadiazole: The linkage of a quinazoline ring to a thiadiazole moiety has been associated with anti-HIV, antifungal, and antibacterial activities. nih.gov Specifically, compounds like 2-(4-oxo-3(4H)-quinazolinyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide represent this class of molecules. chemicalbook.com

Other Heterocycles: The incorporation of other heterocyclic systems such as azoles and indoles has also been explored. ijnrd.org Research has shown that quinazolin-4-one analogs bearing a thiazole group at the C-2 position were more active as dihydrofolate reductase inhibitors than those with nicotinic or nitrobenzoic acid substituents. nih.gov

Impact of Substituent Variation on Potency and Selectivity

The biological activity of quinazolinone derivatives can be fine-tuned by altering the substituents on the core structure. The nature, position, and size of these substituents play a pivotal role in the molecule's interaction with its biological target.

Modifications at the nitrogen and carbon atoms of the pyrimidine portion of the quinazolinone ring are key strategies for optimizing biological activity.

N-1 Position: For poly (ADP-ribose) polymerase (PARP) inhibition, small alkyl or aromatic groups at the N-1 position of the quinazoline ring are generally preferred over bulkier substituents. nih.gov

C-2 Position: The substituent at the C-2 position is crucial for activity. The presence of a methyl or thiol group is often considered essential for antimicrobial properties. nih.gov In some series, a thioalkyl fragment at C-2 enhances activity. nih.gov Furthermore, substituting this position with heterocyclic rings like thiazole has been shown to be more effective than other substituents for certain targets. nih.gov Several studies have indicated that substitutions at this position can significantly influence anti-inflammatory activity. researchgate.net

N-3 Position: The N-3 position is a common site for introducing significant diversity. A substituted aromatic ring at this position is often essential for antimicrobial activity. nih.gov For instance, a 2-chloro benzylideneamine group at position 3 has been noted in some active compounds. nih.gov In a series of anti-Toxoplasma gondii agents, the nature of the substituent at the N-3 position was found to be a key determinant of activity. acs.org

The following table summarizes the general impact of substitutions at these key positions:

PositionFavorable Substituents/ObservationsAssociated Activity
N-1 Small alkyl or aromatic groupsPARP Inhibition nih.gov
C-2 Methyl, thiol, thioalkyl, thiazole, aryl groupsAntimicrobial, Anti-inflammatory, Antiproliferative nih.govresearchgate.netnih.govnih.gov
N-3 Substituted aromatic rings, benzyl groupsAntimicrobial, DHFRI, Anti-T. gondii nih.govacs.orgnih.gov

The electronic and steric properties of substituents, whether aromatic or aliphatic, have a profound impact on the potency and efficacy of quinazolinone derivatives.

Aromatic Substituents: The substitution pattern on aryl rings attached to the quinazolinone core can dramatically influence activity. In one study of 2-aryl-substituted quinazolines, a methoxy-phenyl substitution was found to clearly enhance cytotoxic activity compared to an unsubstituted phenyl ring. nih.gov Another study noted that for antimicrobial activity, phenyl rings substituted with methoxy or methyl groups were more active than those with other electron-donating or withdrawing groups. nih.gov The electronic properties of substituents on aromatic rings can also influence the reactivity and yield during synthesis, with electron-donating groups sometimes favoring higher yields. mdpi.com

Aliphatic Substituents: The nature of aliphatic substituents also plays a significant role. In a series of antiproliferative compounds, it was observed that increasing the length of an aliphatic side chain from two to three carbons led to a decrease in activity. nih.gov This suggests that an optimal chain length is required for effective interaction with the target. Conversely, some synthetic routes for creating the quinazoline core have been found to be incompatible with aliphatic substituents on the starting materials. nih.gov

The table below illustrates the observed effects of different substituent types:

Substituent TypePositionSpecific Example/ObservationImpact on Activity
Aromatic C-2Methoxy-phenyl vs. PhenylEnhanced cytotoxicity nih.gov
Aromatic Phenyl ringMethoxy or methyl groupsIncreased antimicrobial activity nih.gov
Aliphatic Side chainIncreasing length from 2 to 3 carbonsDiminished antiproliferative activity nih.gov
Aliphatic Side chainDimethylamino vs. CyclopropylaminoDimethylamino substitution enhanced activity nih.gov

Conformational Flexibility and its Contribution to Biological Activity

The biological activity of this compound and its derivatives is significantly influenced by the molecule's conformational flexibility. This flexibility primarily arises from the rotatable bonds within the acetamide linker that connects the quinazolinone core to various substituent groups. The ability of the molecule to adopt different spatial arrangements allows it to orient itself optimally within the binding sites of diverse biological targets, thereby modulating its pharmacological effects.

The key rotatable bonds, specifically the N1-C(acetamido), C-C(carbonyl), and C-N(amide) bonds of the acetamide side chain, permit a range of conformations. This conformational freedom is crucial for the molecule's ability to interact with the specific three-dimensional architecture of enzyme active sites or receptor binding pockets. For instance, in the design of inhibitors, the acetamide moiety can act as a flexible linker, allowing a terminal group to access a distant pocket in the target protein that might not be reachable with a more rigid structure.

Molecular modeling and docking studies on various derivatives of the this compound scaffold have provided insights into the bioactive conformations. These studies often reveal that the lowest energy conformation in solution may not be the conformation adopted upon binding to a biological target. The energetic cost of adopting a less favorable conformation is compensated by the favorable interactions, such as hydrogen bonds and hydrophobic interactions, formed within the binding site.

The acetamide group itself is a critical pharmacophoric element, capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). Its flexibility allows these functional groups to be positioned precisely to form key interactions that anchor the ligand to its target. For example, in studies on quinazolinone-1,2,3-triazole-acetamide conjugates as α-glucosidase inhibitors, the acetohydrazide derivatives are noted for their ability to interact with and stabilize the secondary structures of biological macromolecules through hydrogen bonding. This interaction is facilitated by the conformational freedom of the acetamide linker.

Furthermore, the orientation of substituents attached to the acetamide nitrogen is dictated by the torsional angles of the linker. This orientation can be critical for activity, as different substituents may need to be placed in specific sub-pockets of the binding site to enhance potency and selectivity. The interplay between the conformational flexibility of the linker and the nature of the substituents is a key consideration in the structure-activity relationship (SAR) studies of this class of compounds.

Design Principles for Enhancing Pharmacological Properties

The development of this compound derivatives as potent and selective therapeutic agents has been guided by several key design principles aimed at optimizing their pharmacological profiles. These strategies primarily involve systematic modifications of the quinazolinone core, the acetamide linker, and the terminal substituents to improve target affinity, selectivity, and pharmacokinetic properties.

Substitutions on the Quinazolinone Ring:

Modifications at various positions of the quinazolinone ring have been explored to enhance biological activity. For example, substitutions at the 2-position of the quinazoline ring with aryl groups have been shown to be crucial for the activity of vasopressin V1b receptor antagonists. The nature and substitution pattern of this aryl ring significantly impact potency and selectivity. Similarly, in the development of antimicrobial agents, the introduction of different groups at the 2-position has been a common strategy to modulate the activity spectrum.

Modification of the Acetamide Linker:

The length and rigidity of the acetamide linker can be altered to optimize the presentation of the terminal substituent to the biological target. While the acetamide group is common, variations such as propanamide have also been investigated. The introduction of conformational constraints, for instance, by incorporating cyclic structures or double bonds within the linker, can lock the molecule into a more bioactive conformation, potentially increasing potency and reducing off-target effects by decreasing entropic loss upon binding.

Variation of Terminal Substituents:

The substituent attached to the nitrogen of the acetamide group plays a pivotal role in determining the pharmacological activity and selectivity. A wide array of aromatic, heteroaromatic, and aliphatic groups have been introduced at this position to probe the steric and electronic requirements of the target binding site. For instance, in a series of vasopressin V1b receptor antagonists, systematic variation of the substituent on the terminal phenyl ring of the acetamide moiety led to the identification of compounds with low nanomolar affinity and good selectivity. nih.gov

Bioisosteric Replacement:

Bioisosteric replacement is a powerful tool used in the design of this compound analogues. This involves replacing a functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or metabolic stability. For example, the amide bond of the acetamide linker could be replaced with other groups like a sulfonamide or a reversed amide to alter the hydrogen bonding capacity and metabolic stability. In some derivatives, the quinazolinone scaffold itself has been used as a bioisostere for other heterocyclic systems, such as the phthalazinone core in the design of PARP-1 inhibitors. nih.gov

Structure-Activity Relationship (SAR) Guided Optimization:

A systematic exploration of the structure-activity relationships is a fundamental principle in the optimization of this scaffold. By synthesizing and testing a library of compounds with diverse substitutions, researchers can build a comprehensive understanding of the structural requirements for a desired biological activity. This data-driven approach allows for the rational design of next-generation compounds with improved properties. For example, SAR studies on 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamide derivatives revealed specific substitution patterns on the 2-aryl ring that are favorable for vasopressin V1b receptor antagonism. nih.gov

Computational and In Silico Methods:

Modern drug design principles heavily rely on computational tools such as molecular docking and pharmacophore modeling. nih.gov These methods allow for the prediction of binding modes and affinities of novel derivatives, thereby prioritizing the synthesis of the most promising candidates. nih.gov For instance, molecular docking studies have been used to understand the binding interactions of quinazolinone derivatives with their target enzymes, guiding the design of more potent inhibitors. nih.gov In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are also employed to assess the drug-like properties of designed molecules at an early stage.

A summary of design principles and their intended effects is presented in the table below:

Design PrincipleTarget ModificationIntended Pharmacological Enhancement
Ring Substitution Modifications on the quinazolinone core (e.g., at the 2-position)Improved potency, selectivity, and target recognition
Linker Modification Altering the length, rigidity, or chemical nature of the acetamide linkerOptimized orientation of terminal groups, enhanced binding affinity
Terminal Group Variation Introduction of diverse substituents on the acetamide nitrogenExploration of binding pocket interactions, improved potency and selectivity
Bioisosteric Replacement Replacing functional groups with bioisosteresEnhanced metabolic stability, altered pharmacokinetic profile, improved potency
SAR-Guided Design Systematic synthesis and testing of analoguesRational optimization of lead compounds, identification of key structural features
Computational Modeling Use of in silico tools for prediction and analysisPrioritization of synthetic targets, understanding of binding modes

Computational Approaches in Drug Discovery and Design

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a derivative of 2-(4-oxo-1(4H)-quinazolinyl)acetamide, might interact with a biological target, typically a protein or enzyme.

Molecular docking studies have been extensively applied to quinazolinone derivatives to predict their binding affinities and understand the nature of their interactions with various biological targets. These studies are crucial for identifying promising lead compounds. For instance, derivatives of this compound have been investigated as potential inhibitors for a range of enzymes and receptors.

Docking analyses reveal the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. The binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), provides a quantitative measure of the strength of this interaction. A lower binding energy generally indicates a more stable complex and potentially higher biological activity.

In a study involving quinazolin-4-one derivatives as glucokinase activators, molecular docking was used to assess the binding modes within the allosteric site of the human glucokinase enzyme (PDB ID: 1V4S). researchgate.net The calculations included predicting binding free energy and analyzing hydrogen bonding and π-π interactions. researchgate.net Similarly, docking of newly synthesized quinazolin-2,4-dione analogues into the main protease (Mpro) of SARS-CoV-2 showed binding energies ranging from -7.9 to -9.6 kcal/mol. ekb.eg Another investigation on S-alkylated quinazolin-4(3H)-ones as dual inhibitors of EGFR and VEGFR-2 kinases also employed molecular docking to examine the binding interactions within the respective enzyme pockets. rsc.org

One study focused on quinazolinone-1,2,3-triazole-acetamide conjugates as α-glucosidase inhibitors. nih.govrsc.org The docking results for these compounds provided insights into their structural behavior within the enzyme's active site. nih.govrsc.org The predicted binding affinities help in ranking compounds and prioritizing them for synthesis and further biological evaluation. For example, in a study of quinazoline (B50416) derivatives targeting the epidermal growth factor receptor (EGFR), a compound with the highest binding affinity of -9.5 kcal/mol was identified through molecular docking. nih.gov

Table 1: Predicted Binding Affinities of Quinazolinone Derivatives against Various Targets

Compound/Derivative SeriesTarget ProteinPredicted Binding Affinity (kcal/mol)Reference
Quinazolin-2,4-dione analoguesCOVID-19 Main Protease (Mpro)-7.9 to -9.6 ekb.eg
Quinazoline derivative (Molecule 17)Epidermal Growth Factor Receptor (EGFR)-9.5 nih.gov

A critical outcome of molecular docking is the identification of the specific binding pocket on the target protein and the key amino acid residues that are crucial for ligand recognition and binding. For quinazolinone derivatives, these studies have pinpointed interactions with residues in the active sites of enzymes like EGFR, VEGFR-2, and the SARS-CoV-2 main protease. ekb.egrsc.orgfrontiersin.org

For example, in the docking of quinazoline derivatives against EGFR, interactions via hydrogen bonds, hydrophobic bonds, halogen bonds, and electrostatic bonds were observed, contributing to the high binding affinity. nih.gov In another case, two fragment compounds, bromophenoxy propanamide and 4-methoxy-N-phenylbenzenesulfonamide, were found to bind to a transient or 'cryptic' pocket on Burkholderia pseudomallei DsbA, adjacent to the redox active site. nih.gov This pocket was formed by a conformational shift of a tyrosine residue to accommodate the fragments. nih.gov

The identification of these key residues is invaluable for drug design. It allows for the rational modification of the ligand structure to enhance interactions with these residues, thereby improving binding affinity and specificity. For instance, knowing that a particular amino acid forms a hydrogen bond with the quinazolinone core allows chemists to add or modify functional groups on the acetamide (B32628) side chain to create additional favorable interactions.

Table 2: Key Residue Interactions for Quinazolinone Derivatives

Derivative ClassTarget ProteinKey Interacting Residues/InteractionsReference
Quinazoline DerivativesEpidermal Growth Factor Receptor (EGFR)Hydrogen bond, hydrophobic bond, halogen bond, electrostatic bond nih.gov
Quinazoline-4-one/1,2,4-oxadiazole hybridsEGFR, EGFRT790M, BRAFV600EInteractions within the enzyme binding pockets frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models are developed to predict the biological activities of newly designed, unsynthesized molecules based on their structural properties, known as molecular descriptors. nih.govresearchgate.net

The process involves calculating a variety of descriptors (e.g., electronic, steric, hydrophobic) for a set of molecules with known activities. Statistical methods, such as Multi-Linear Regression (MLR), are then used to build a model that correlates these descriptors with the observed activity. nih.gov

A QSAR study on quinazoline derivatives as EGFR inhibitors developed a robust model using a Genetic Function Approximation (GFA) method. nih.gov The model's quality was validated by several statistical parameters, including a high squared correlation coefficient (R²) of 0.9659, an adjusted R² of 0.8937, and a high predictive ability indicated by a test set R² (R²test) of 0.8190. nih.gov Similarly, a 3D-QSAR model for another set of quinazoline derivatives yielded a high R² value of 0.987, demonstrating strong predictive power. frontiersin.org These models provide valuable insights into which structural features are most important for the desired biological effect. frontiersin.org

Table 3: Statistical Parameters of a QSAR Model for Quinazoline-Based EGFR Inhibitors

Statistical ParameterValueSignificance
R² (squared correlation coefficient)0.9659Indicates a strong correlation between predicted and actual activity.
R²adj (adjusted R²)0.8937Adjusts for the number of descriptors in the model.
Qcv² (cross-validated R²)0.9407Measures the internal predictive ability of the model.
R²test (external validation)0.8190Measures the model's ability to predict the activity of an external set of compounds.

Source: nih.gov


Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a technique used in ligand-based drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net These features typically include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions, and aromatic rings. nih.gov

For quinazoline derivatives, pharmacophore models have been developed to guide the design of new potent inhibitors. For example, a pharmacophore model for Staphylococcus aureus growth inhibition was generated, identifying four hydrophobic features, three hydrogen bond acceptors, and one hydrogen bond donor as critical for activity. researchgate.net In another study targeting the DNA gyrase B (gyrB) protein, a shared feature pharmacophore was developed based on known ATPase inhibitors, which included hydrophobic regions, HBA, HBD, aromatic moieties, and halogen bond donors. nih.gov

Once a pharmacophore model is established and validated, it can be used as a 3D query to screen large virtual libraries of compounds to identify new molecules that fit the model. nih.gov This ligand-based approach is particularly useful when the 3D structure of the biological target is unknown.

Prediction of Biological Activity (e.g., Receptor Affinity, Enzyme Inhibition)

Computational models, including molecular docking and QSAR, are powerful tools for predicting the biological activity of novel compounds before they are synthesized. This predictive capability significantly reduces the time and cost associated with drug discovery.

For derivatives of this compound, these methods have been used to predict activities such as receptor binding affinity and enzyme inhibition. A series of 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamides were identified as having low nanomolar affinity for the vasopressin V(1b) receptor. nih.gov Another study on quinazolinone-1,2,3-triazole-acetamide hybrids predicted significant α-glucosidase inhibitory activity, with IC₅₀ values ranging from 4.8 to 140.2 μM, which was considerably more potent than the standard, acarbose (B1664774) (IC₅₀ = 750.0 μM). nih.govrsc.org

Furthermore, various 2-substituted quinazolin-4(3H)-ones have been evaluated for their antiproliferative activity against cancer cell lines. nih.gov For instance, compound 17 (2-(Dimethylamino)-N-(2-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl)acetamide) showed potent inhibitory effects. nih.gov S-alkylated quinazolin-4(3H)-ones have also been identified as dual inhibitors of EGFR and VEGFR-2, with some compounds showing superior potency against cancer cell lines compared to the standard drug sorafenib. rsc.org

Table 4: Predicted and Observed Biological Activities of Quinazolinone Derivatives

Compound SeriesTarget/ActivityPotency (IC₅₀/Kᵢ)Reference
Quinazolinone-1,2,3-triazole-acetamide conjugatesα-glucosidase inhibition4.8–140.2 μM nih.govrsc.org
2-(4-Oxo-2-aryl-quinazolin-3(4H)-yl)acetamidesVasopressin V1b receptor affinityLow nanomolar nih.gov
S-Alkylated quinazolin-4(3H)-one (Compound 4)Anticancer (HCT-116 cells)1.50–5.86 μM rsc.org
2-Substituted quinazolin-4(3H)-onesAntiproliferativeLow micromolar nih.gov

Application of Neural Networks in Activity Prediction

Artificial Neural Networks (ANNs) are a class of machine learning algorithms inspired by the structure and function of biological neural networks. In drug discovery, they are increasingly used to develop sophisticated QSAR models for predicting the biological activity of small molecules. researchgate.netnih.gov

ANNs can capture complex, non-linear relationships between molecular descriptors and activity that may be missed by traditional linear methods. researchgate.net A study on pyrazolo[3,4-b]quinolinyl acetamide derivatives used an ANN with a 3-2-1 architecture (3 neurons in the input layer, 2 in the hidden layer, and 1 in the output layer) to predict their anticancer activity. researchgate.net This model demonstrated a high correlation coefficient of 0.896 between the predicted and experimental activities. researchgate.net

More advanced architectures like graph convolutional neural networks (gCNNs) are also being applied. nih.gov These networks can directly learn from the 2D graph structure of a molecule, potentially offering performance improvements over standard methods for activity prediction. nih.gov The use of neural networks represents a cutting-edge approach to leveraging large datasets in the quest to design more effective drugs based on the this compound scaffold.

Future Research Directions and Translational Potential Pre Clinical Research Focus

Development of Novel Analogs with Improved Efficacy

The core structure of 2-(4-oxo-1(4H)-quinazolinyl)acetamide provides a fertile ground for the generation of novel analogs with potentially enhanced efficacy and selectivity. Medicinal chemists are employing strategies such as molecular hybridization, which involves combining the quinazolinone pharmacophore with other biologically active scaffolds to create hybrid analogues with improved potency. nih.gov

One approach involves the synthesis of derivatives by making substitutions at various positions of the quinazoline (B50416) ring. For instance, the substitution at the 2nd position of the quinazolinone ring has been shown to be crucial for anticancer activity. nih.gov Studies have demonstrated that analogs with a propyl substitution at this position exhibit potent anticancer activity. nih.gov Another strategy involves linking the quinazolinone scaffold with other heterocyclic rings, such as triazoles or oxadiazoles, through linkages like a 2-thioacetamido bridge. nih.gov These hybrid molecules are designed to interact with multiple biological targets, potentially leading to synergistic effects and overcoming drug resistance. nih.gov

Furthermore, the synthesis of novel 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamide derivatives has yielded compounds with high affinity for specific receptors, such as the vasopressin V1b receptor. nih.gov Optimization of these analogs has led to compounds with favorable pharmacokinetic profiles. nih.gov The exploration of different substituents on the aryl ring and modifications to the acetamide (B32628) side chain are key areas of ongoing research to fine-tune the biological activity of these compounds.

A summary of strategies for developing novel analogs is presented in the table below:

Modification StrategyRationaleExample of Resulting AnalogPotential Therapeutic Application
Substitution at the 2nd position Enhance anticancer activity2-Propyl-quinazolinone derivatives nih.govCancer
Molecular Hybridization with Triazoles Increase potency and overcome resistanceTriazole-quinazolinone hybrids nih.govCancer
Molecular Hybridization with Oxadiazoles Improve anti-proliferative activity2-Phenyloxadiazole-quinazolinone hybrids nih.govCancer
Aryl Substitution at the 2nd position Target specific receptors with high affinity2-Aryl-quinazolin-3(4H)-yl)acetamides nih.govCNS disorders
Condensation with Substituted Imidazoles Explore antimicrobial activity2-Imidazolyl-N-(4-oxo-quinazolin-3(4H)-yl)-acetamides nih.govTuberculosis

Exploration of New Biological Targets and Mechanisms

While the parent compound and its initial analogs have shown promise, a deeper understanding of their molecular interactions is crucial for their clinical translation. Future research will increasingly focus on identifying and validating novel biological targets and elucidating the precise mechanisms of action of this compound derivatives.

One area of active investigation is its potential as an inhibitor of enzymes involved in critical cellular processes. For example, derivatives of (4-oxoquinazoline-3(4H)-yl)acetamide have been evaluated as inhibitors of Mycobacterium tuberculosis bd oxidase, a key component of the pathogen's respiratory chain. nih.gov This suggests a potential mechanism for antitubercular activity by disrupting cellular respiration. nih.gov

Furthermore, some quinazoline derivatives have been identified as inhibitors of kinases, such as EGFR tyrosine kinase and p38 MAP kinase, which are implicated in cancer progression. nih.gov The structural similarity of this compound to known kinase inhibitors suggests that it or its analogs could also function through this mechanism. The ability of certain quinazoline derivatives to act as vasopressin V1b receptor antagonists opens up possibilities for treating conditions related to the hypothalamic-pituitary-adrenal (HPA) axis, such as depression and anxiety. nih.gov

The exploration of these and other potential targets will involve a combination of computational modeling, in vitro screening against panels of enzymes and receptors, and cellular assays to confirm target engagement and downstream effects. The table below outlines some of the explored and potential biological targets.

Biological TargetTherapeutic AreaInvestigated DerivativesKey Findings
Mycobacterium tuberculosis bd oxidase Tuberculosis(4-oxoquinazoline-3(4H)-yl)acetamide derivatives nih.govInhibition of the mutant with MICs of 8 and 16 μM. nih.gov
Vasopressin V1b Receptor CNS Disorders2-(4-Oxo-2-aryl-quinazolin-3(4H)-yl)acetamides nih.govLow nanomolar affinity and good selectivity. nih.gov
Kinases (e.g., EGFR, p38 MAP) CancerQuinazolinone derivatives nih.govInhibition of tumor cell growth in vitro. nih.gov
Microtubules CancerQuinazolinone derivativesSome quinazolinones are known to inhibit tubulin polymerization.

Advanced Pre-clinical Models for Comprehensive Evaluation

To bridge the gap between promising in vitro data and clinical application, the use of advanced pre-clinical models is indispensable. These models provide a more comprehensive and physiologically relevant assessment of the efficacy and potential liabilities of this compound and its novel analogs.

For anticancer evaluation, beyond traditional 2D cell cultures, three-dimensional (3D) organoid and spheroid models derived from patient tumors offer a more accurate representation of the tumor microenvironment. These models can better predict in vivo responses to treatment. Additionally, xenograft and patient-derived xenograft (PDX) models in immunocompromised mice are crucial for evaluating anti-tumor efficacy in a living system.

In the context of infectious diseases, such as tuberculosis, animal models are essential for assessing the in vivo efficacy of new drug candidates. For instance, evaluating the bactericidal activity of (4-oxoquinazoline-3(4H)-yl)acetamide derivatives under hypoxic conditions, which mimics the environment within granulomas, provides critical insights into their potential clinical utility. nih.gov

For neurological applications, such as the evaluation of vasopressin V1b receptor antagonists, rodent models of HPA axis dysfunction are employed to assess the compound's ability to modulate stress responses and anxiety-like behaviors. nih.gov These models are critical for demonstrating proof-of-concept and for determining the pharmacokinetic-pharmacodynamic relationship of the novel compounds.

The use of these advanced models will generate more robust pre-clinical data packages, facilitating informed decisions about which analogs of this compound should progress into clinical development.

Pre-clinical ModelApplicationPurposeExample Finding
3D Organoids/Spheroids CancerEvaluate efficacy in a tumor-like microenvironmentTo be determined through future studies.
Patient-Derived Xenografts (PDX) CancerAssess in vivo anti-tumor activity using patient tumorsTo be determined through future studies.
Hypoxic Culture Models TuberculosisEvaluate bactericidal activity in low-oxygen conditionsCompounds were bactericidal to wild-type bacteria under hypoxic conditions. nih.gov
Rodent Models of HPA Dysfunction CNS DisordersAssess in vivo activity in a mechanistic modelOptimized compound showed activity in a model of HPA dysfunction. nih.gov

Q & A

Basic Questions

Q. What are the primary synthetic routes for 2-(4-oxo-1(4H)-quinazolinyl)acetamide, and what are their limitations?

  • Methodological Answer : The compound is typically synthesized via cyclization of 2-aminobenzamide derivatives. Traditional methods involve high temperatures (100–150°C) and transition metal catalysts, which can lead to side reactions and purification challenges . Electrochemical synthesis using aluminum/carbon electrodes in acetic acid electrolytes has emerged as a milder alternative, enabling room-temperature reactions with fewer byproducts . Characterization of intermediates via NMR and mass spectrometry is critical to monitor reaction progress.

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation, particularly 1^1H and 13^{13}C NMR, to confirm the quinazolinone core and acetamide substituents. X-ray crystallography (as demonstrated for similar quinazolinone derivatives) provides definitive proof of stereochemistry . High-Performance Liquid Chromatography (HPLC) ensures purity, especially when optimizing electrochemical synthesis to detect residual reactants .

Q. How is the biological activity of this compound evaluated in preliminary studies?

  • Methodological Answer : Initial screening often involves in vitro assays targeting enzymes or receptors linked to diseases like cancer or microbial infections. For example, kinase inhibition assays (common for quinazolinones) are performed using fluorescence-based protocols . Dose-response curves (IC50_{50} values) and selectivity indices against related enzymes help prioritize compounds for further study.

Advanced Research Questions

Q. How can researchers optimize the electrochemical synthesis of this compound to improve yield and scalability?

  • Methodological Answer : Key variables include electrode material (carbon vs. platinum), electrolyte composition (e.g., acetic acid concentration), and current density. Design of Experiments (DoE) methodologies, such as factorial designs, can systematically evaluate these parameters . For instance, optimizing the electrolyte pH reduces side reactions, while pulsed electrolysis enhances reaction efficiency .

Q. What strategies resolve contradictions in reported biological activity data for quinazolinone derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or compound purity. Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) and rigorous HPLC-MS purity checks are critical . Computational docking studies (using software like AutoDock) can identify binding mode inconsistencies caused by structural analogs .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

  • Methodological Answer : Tools like SwissADME or ProTox-II estimate solubility, bioavailability, and toxicity. Molecular dynamics (MD) simulations (e.g., GROMACS) model interactions with biological membranes, while Quantitative Structure-Activity Relationship (QSAR) models correlate structural features (e.g., logP, polar surface area) with absorption rates .

Q. What mechanistic insights can isotopic labeling provide for the compound’s metabolic pathways?

  • Methodological Answer : 14^{14}C-labeled acetamide groups or deuterium substitution at key positions track metabolic stability in hepatic microsomal assays. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies metabolites, while kinetic isotope effects (KIEs) reveal rate-determining steps in degradation .

Q. How do structural modifications to the quinazolinone core affect target selectivity?

  • Methodological Answer : Substituent effects are studied via SAR (Structure-Activity Relationship) campaigns. For example, introducing electron-withdrawing groups (e.g., -NO2_2) at the 6-position enhances kinase inhibition but may reduce solubility. Free-Wilson analysis or 3D-QSAR (CoMFA) statistically quantifies these effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.